molecular formula C8H18ClNO2 B3037061 4-Diethylaminobutyric acid hydrochloride CAS No. 42060-21-9

4-Diethylaminobutyric acid hydrochloride

Cat. No. B3037061
CAS RN: 42060-21-9
M. Wt: 195.69 g/mol
InChI Key: ZRHAADCYUIHWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Diethylaminobutyric acid hydrochloride is a white granular crystalline powder . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C6H14ClNO2 . Its molecular weight is 167.63 .


Chemical Reactions Analysis

This compound is commonly used in the solution-phase peptide synthesis .


Physical And Chemical Properties Analysis

This compound has a melting point of 153-155 °C (lit.) . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Manukyan et al. (2017) explored the synthesis of novel monoammonium salts using 1-dimethylamino-4-diethylaminobutyn-2. These compounds demonstrated significant antibacterial activity against various microorganisms, highlighting the potential of 4-Diethylaminobutyric acid hydrochloride derivatives in antimicrobial applications (Manukyan et al., 2017).

Fluorescence Switching and Sensing

Wang et al. (2015) developed Tetra(4-(diethylamino)phenyl)ethene (TPE-4N), a compound derived from this compound. This compound exhibited remarkable aggregation-induced emission and was responsive to changes in pH and temperature. Its properties make it a promising candidate for applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Corrosion Inhibition

Gupta et al. (2017) investigated α-aminophosphonates derived from this compound for their efficacy as corrosion inhibitors in hydrochloric acid. The study found these compounds to be highly effective in protecting mild steel, indicating their potential in industrial applications, particularly in metal pickling processes (Gupta et al., 2017).

Optical Properties in Drug Analysis

Research by Sawale et al. (2016) focused on a drug containing a diethylaminoethyl component, closely related to this compound. The study examined its molar refractivity and polarizability, which are crucial for understanding drug interactions and properties. Such studies are vital for drug development and quality control (Sawale et al., 2016).

Metal Complex Synthesis and Anticancer Testing

Abbas et al. (2020) synthesized metal complexes using a ligand derived from this compound. These complexes were tested for their anticancer activity, demonstrating moderate effectiveness against certain cancer cell lines. This highlights the potential of this compound in the development of new anticancer agents (Abbas et al., 2020).

Safety and Hazards

4-Diethylaminobutyric acid hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, rinse cautiously with water .

Mechanism of Action

Target of Action

It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with peptide or protein targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Diethylaminobutyric acid hydrochloride. For instance, it is hygroscopic and should be protected from humidity and water . It should also be stored under dry inert gas and is incompatible with water and oxidizing agents .

properties

IUPAC Name

4-(diethylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHAADCYUIHWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate (4.57g., prepared as described in Examples 2 and 3), 4-diethylaminobutyric acid hydrochloride (1.96g.) and dicyclohexylcarbodiimide (2.10g.) were dissolved together in dry dichloromethane (150ml.) and the solution was stirred for 5 days at ambient temperature. The resulting precipitate of dicyclohexylurea was removed by filtration and the filtrate was evaporated to dryness in vacuo. The residual amorphous foam was dissolved in the minimum of ethanol and dry ether was added causing an off-white solid to be precipitated. This solid (2.90g.) was filtered off and the filtrate was treated with ethereal hydrogen chloride to give another off-white precipitate (2.86g.) which was collected by filtration,. These two solids were combined and recrystallised from ethanol-ether to yield the desired 4-diethylaminobutyrate dihydrochloride as hygroscopic, off-white microcrystals (3.79g.), mp 96° C upwards (vague).
Name
7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Diethylaminobutyric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Diethylaminobutyric acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Diethylaminobutyric acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Diethylaminobutyric acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Diethylaminobutyric acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Diethylaminobutyric acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.